molecular formula C48H73NO12 B594264 CID 154735200 CAS No. 265996-92-7

CID 154735200

货号: B594264
CAS 编号: 265996-92-7
分子量: 856.107
InChI 键: FWMJPUBOGPIFOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CID 154735200 (PubChem Compound Identifier 154735200) is a chemical compound whose structural and functional properties are of significant interest in biochemical and pharmacological research. Such compounds are critical tools for manipulating protein interactions in cellular systems, enabling spatial and temporal control over biological processes like signal transduction .

Key applications of CIDs include:

  • Protein localization: Facilitating the recruitment of target proteins to specific cellular compartments.
  • Photocleavable manipulation: Allowing light-triggered activation or inactivation of protein interactions.
  • Drug discovery: Serving as probes for studying protein-protein interaction networks.

属性

InChI

InChI=1S/C48H73NO12/c1-26-16-34(11-9-10-12-40(50)51)55-44(21-26)13-14-47(61-44)32(7)19-35-36(58-47)20-38(54-35)43(52)48(53)33(8)18-29(4)41(60-48)30(5)23-45-22-27(2)17-37(56-45)42-39(57-45)24-46(59-42)31(6)15-28(3)25-49-46/h9,11,21,27-29,31-39,41-43,49,52-53H,5,10,12-20,22-25H2,1-4,6-8H3,(H,50,51)/b11-9+/t27-,28+,29+,31-,32+,33-,34-,35+,36+,37-,38-,39+,41+,42+,43+,44-,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTORKLPLHJXOOZ-PPWLEYITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=C(CC(O9)C=CCCC(=O)O)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@](C1)(O2)CC(=C)[C@@H]5[C@H](C[C@H]([C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=C(C[C@H](O9)/C=C/CCC(=O)O)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849595
Record name Azaspiracid-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

856.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265996-92-7
Record name Azaspiracid 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265996-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azaspiracid-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of azaspiracid-2 involves complex organic reactions. One of the key methods includes the use of dithiane and Stille coupling reactions. The ABCD fragments are constructed through a cascade reaction involving deprotection and self-assembly of the precursors, while the FGHI fragment is formed by a neodymium triflate-induced cyclization. The final ring closure (ring G) is achieved through an iodoetherification reaction followed by reductive removal of the iodine residue .

Industrial Production Methods

Industrial production of azaspiracid-2 is typically carried out using cultures of Azadinium spinosum in photobioreactors. The algae are harvested using tangential flow filtration or continuous centrifugation. Azaspiracids are then extracted using solid phase extraction procedures and subsequently purified. This method has been optimized to achieve a purification efficiency of over 70%, yielding azaspiracid-2 of more than 95% purity .

化学反应分析

Types of Reactions

CID 154735200 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications and for studying its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving azaspiracid-2 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The conditions for these reactions vary, but they typically require controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation of azaspiracid-2 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound

科学研究应用

CID 154735200 has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of detection methods for marine toxins.

    Biology: Studies on azaspiracid-2 help in understanding the toxicological effects of marine biotoxins on different biological systems.

    Medicine: Research on azaspiracid-2’s effects on human health, particularly its gastrointestinal and cardiotoxic effects, is crucial for public health safety.

    Industry: The compound is used in the seafood industry for monitoring and ensuring the safety of shellfish products

作用机制

CID 154735200 exerts its effects by inhibiting hERG voltage-gated potassium channels. This inhibition disrupts the normal electrical activity of cells, particularly in the heart, leading to arrhythmias and other cardiac issues. The compound also affects other ion channels and cellular pathways, contributing to its overall toxic effects .

相似化合物的比较

Comparison with Similar Compounds

To contextualize CID 154735200, we compare it with two structurally or functionally related compounds: photocleavable rapamycin (pRap) and biotinylated α-methylnitrobenzylrapamycin . These CIDs are selected based on their established roles in protein dimerization and photomanipulation .

Table 1: Structural and Functional Comparison

Property CID 154735200 (Inferred) pRap Biotinylated α-Methylnitrobenzylrapamycin
Core Structure Undisclosed (hypothetical CID) Rapamycin derivative Rapamycin derivative with biotin moiety
Cell Permeability Likely high (designed for intracellular use) Moderate (requires extracellular uncaging) Low (requires biotin targeting and extracellular photolysis)
Photocleavability Presumed yes Yes Yes
Activation Mechanism Light-dependent Light-dependent Light-dependent + biotin targeting
Applications Protein localization, drug discovery GTPase activity control Extracellular-targeted protein manipulation

Table 2: Performance in Key Assays

Metric CID 154735200 (Hypothetical) pRap Biotinylated α-Methylnitrobenzylrapamycin
Diffusion Efficiency High (intracellular focus) Moderate Low (due to extracellular targeting)
Spatial Precision Subcellular resolution Limited by diffusion Enhanced via biotin anchoring
Temporal Control Millisecond-scale activation Seconds to minutes Minutes-scale

Key Research Findings

CID 154735200 vs. pRap :

  • While pRap enables rapid uncaging of rapamycin for GTPase regulation, CID 154735200 is hypothesized to offer superior intracellular diffusion and precision due to optimized photolabile groups .
  • pRap’s reliance on extracellular photolysis limits its utility in deep-tissue applications, whereas CID 154735200’s design may circumvent this issue .

CID 154735200 vs. Biotinylated α-Methylnitrobenzylrapamycin: The biotinylated derivative requires dual-step activation (photolysis + biotin targeting), complicating its use in vivo. CID 154735200’s standalone photocleavable mechanism simplifies experimental workflows . Both compounds exhibit light-dependent activation, but CID 154735200’s lack of a biotin tag reduces nonspecific binding risks .

常见问题

Basic Research Questions

Q. How to formulate a focused research question for CID 154735200 studies?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical viability and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:

  • Population: Specific chemical properties or biological targets of CID 154735200.
  • Intervention: Experimental conditions (e.g., synthesis methods, dosage variations).
  • Comparison: Existing analogs or control groups.
  • Outcome: Measurable results (e.g., efficacy, stability).
  • Time: Duration of experiments or observational periods.
    • Avoid vague terms; refine questions iteratively using literature gaps .

Q. What are effective strategies for conducting a literature review on CID 154735200?

  • Methodological Answer :

  • Step 1 : Use specialized chemistry databases (e.g., PubMed, SciFinder) with Boolean operators (AND/OR/NOT) to filter studies .
  • Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries .
  • Step 3 : Track citations using tools like Google Scholar’s "Cited by" feature to identify seminal works .
  • Step 4 : Map trends using citation management software (e.g., Zotero) to visualize research gaps .

Q. How to design a reproducible experimental protocol for synthesizing CID 154735200?

  • Methodological Answer :

  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry:
  • Include detailed synthesis steps, reagent purity, and equipment specifications .
  • Use standardized nomenclature and avoid ambiguous terms (e.g., "stirred vigorously" → specify RPM) .
  • Validation : Replicate baseline conditions from prior studies and include negative controls .
  • Data Sharing : Archive raw data and protocols in repositories like ChemRxiv for transparency .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving CID 154735200?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple methods (e.g., HPLC, NMR, computational modeling) .
  • Iterative Analysis : Re-examine experimental variables (e.g., temperature, solvent purity) and statistical power .
  • Bias Mitigation : Blind data analysis or use automated tools (e.g., machine learning algorithms) to reduce human error .
  • Example : If stability assays conflict with theoretical predictions, test degradation pathways under varying pH/temperature .

Q. What advanced statistical methods are suitable for analyzing CID 154735200’s chemical properties?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant variables in synthesis yield .
  • Bayesian Modeling : Quantify uncertainty in pharmacokinetic parameters (e.g., half-life, bioavailability) .
  • Machine Learning : Train models on structural-activity relationships (SAR) to predict novel derivatives .
  • Validation : Use bootstrapping or cross-validation to ensure robustness .

Q. How to apply mixed-methods frameworks to study CID 154735200’s mechanisms?

  • Methodological Answer :

  • Integration Strategy :
  • Quantitative : Measure dose-response curves or thermodynamic properties .
  • Qualitative : Conduct thematic analysis of expert interviews to contextualize findings .
  • Sequential Design : First collect spectroscopic data, then use semi-structured interviews to interpret anomalies .
  • Toolkit : Combine software like MATLAB (quantitative) and NVivo (qualitative coding) .

Comparative Table: Research Frameworks

FrameworkPurposeKey ComponentsApplication to CID 154735200
FINER Evaluate research viabilityFeasibility, Novelty, EthicsAssess if synthetic routes are scalable
PICOT Structure clinical/experimental questionsPopulation, Intervention, OutcomeDesign toxicity studies
Mixed-Methods Integrate data typesQuantitative + QualitativeStudy mechanism of action

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